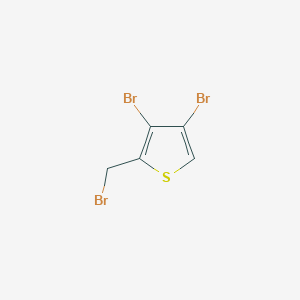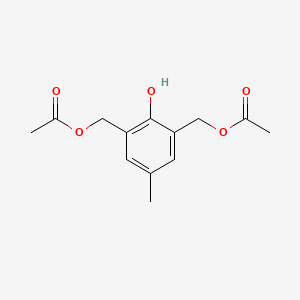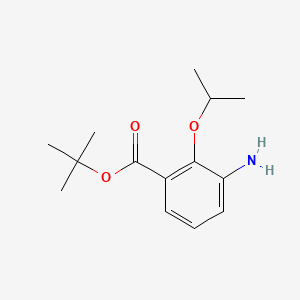
1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene is an organic compound with the molecular formula C10H12BrClO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a 2-ethoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Bromination and Chlorination: The benzene ring is first brominated and chlorinated to introduce the bromine and chlorine substituents.
Ethoxyethoxylation: The 2-ethoxyethoxy group is introduced through a nucleophilic substitution reaction, where an appropriate ethoxyethoxy reagent reacts with the halogenated benzene derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine substituents are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals, where its unique structure can interact with biological targets.
Medicine: The compound may be used in the synthesis of drug candidates, particularly those targeting specific pathways or receptors.
Industry: It is used in the production of specialty chemicals, polymers, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene depends on its specific application
Electrophilic Aromatic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where it reacts with nucleophiles to form new products.
Binding to Biological Targets: In biological applications, the compound can bind to specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3-chlorobenzene: This compound lacks the 2-ethoxyethoxy group, making it less versatile in certain chemical reactions.
1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene: This compound has a methoxyethoxy group instead of an ethoxyethoxy group, which can affect its reactivity and applications.
1-Bromo-3-chloro-5-fluorobenzene: The presence of a fluorine substituent instead of the ethoxyethoxy group can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which provides distinct reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C10H12BrClO2 |
|---|---|
Molekulargewicht |
279.56 g/mol |
IUPAC-Name |
1-bromo-3-chloro-5-(2-ethoxyethoxy)benzene |
InChI |
InChI=1S/C10H12BrClO2/c1-2-13-3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
FDMLJGIXOIQDBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC1=CC(=CC(=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)





![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)



![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)



